molecular formula C21H29NO2 B5159091 N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide

N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide

Cat. No. B5159091
M. Wt: 327.5 g/mol
InChI Key: QJTXWWPOTFUUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide, also known as DAA-1097, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DAA-1097 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide is not fully understood, but it is believed to act as a modulator of ion channels in the brain. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition leads to a reduction in neuronal excitability and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the reduction of neuronal excitability, the protection of neurons against damage, and the regulation of neurotransmitter release. These effects make this compound a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide for lab experiments is its specificity for voltage-gated sodium channels, which allows for targeted modulation of neuronal excitability. However, one limitation is the lack of information on the long-term effects of this compound on neuronal function and behavior.

Future Directions

There are several potential future directions for the research on N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide, including the development of more specific and potent analogs, the investigation of its effects on other ion channels and neurotransmitter systems, and the exploration of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Overall, the research on this compound holds great promise for the development of novel treatments for various diseases.

Synthesis Methods

The synthesis of N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide involves several steps, including the reaction of 3,5-dimethyladamantane with benzyl bromide, followed by the reaction of the resulting compound with 2-phenoxyacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have shown that this compound can effectively reduce neuronal excitability and protect against neuronal damage, making it a promising candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-19-8-16-9-20(2,12-19)14-21(10-16,13-19)15-22-18(23)11-24-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTXWWPOTFUUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CNC(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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